Epitigogenin

Descripción

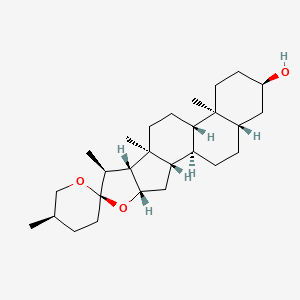

Structure

3D Structure

Propiedades

IUPAC Name |

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16-,17+,18+,19-,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBQZIIUCVWOCD-DGBDVICSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@H](C6)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6788-40-5 | |

| Record name | Epitigogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006788405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Natural Occurrence and Isolation Methodologies

Identification and Distribution in Plant Sources

Primary Isolation from Cordyline cannifolia R. Br. Leaves

Epitigogenin was first isolated from the monohydroxy steroidal sapogenin fraction of Cordyline cannifolia R. Br. leaves. researchgate.net Alongside its epimer, 3-epi-neotigogenin, this was the first time either compound had been reported from a natural source. researchgate.net The characterization of Epitigogenin was accomplished using a combination of thin-layer chromatography (TLC), infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. researchgate.net Its structural identity was further confirmed by its chemical conversion into known spirostane compounds. researchgate.net The same study also identified the known sapogenins yamogenin and diosgenin within the same plant extract. researchgate.net

Occurrence in Other Cordyline Species and Related Genera

Subsequent phytochemical investigations have revealed that Epitigogenin is not unique to C. cannifolia. It is one of several 5α-sapogenins found across the Cordyline genus, which encompasses approximately 24 species of flowering plants in the Asparagaceae family. researchgate.netwikipedia.org A study of eight Cordyline species found that their leaves commonly yield a variety of steroidal sapogenins upon hydrolysis. researchgate.net With the exception of C. terminalis var. petiolaris, which exclusively contained 5β-spirostanes, the other seven species all contained 5α-sapogenins. researchgate.net

The following table summarizes the distribution of Epitigogenin and other related sapogenins identified in various Cordyline species.

| Plant Species | Sapogenin Detected | Spirostane Type |

| Cordyline cannifolia | Epitigogenin (3-epi-tigogenin) | 5α |

| Cordyline cannifolia | 3-epi-neotigogenin | 5α |

| Cordyline spp. (seven species studied) | Tigogenin (B51453) | 5α |

| Cordyline spp. (seven species studied) | Neotigogenin | 5α |

| Cordyline spp. (seven species studied) | Diosgenin | 5α |

| Cordyline spp. (seven species studied) | Yamogenin | 5α |

| Cordyline spp. (seven species studied) | Cannigenin | 5α |

| Cordyline spp. (seven species studied) | Cordylagenin | 5α |

| Cordyline spp. (seven species studied) | Brisbagenin | 5α |

| Cordyline spp. (seven species studied) | Ruscogenin | 5α |

| Cordyline spp. (seven species studied) | 25S-ruscogenin | 5α |

| C. terminalis var. petiolaris | Sarsasapogenin (B1680783) | 5β |

| C. terminalis var. petiolaris | Smilagenin (B1681833) | 5β |

Data sourced from studies on the chemical constituents of Cordyline species. researchgate.netresearchgate.net

Advanced Methodologies for Extraction and Purification from Biomass

The isolation of pure Epitigogenin from plant material involves sophisticated extraction and chromatographic techniques, which are essential for separating it from a complex mixture of structurally similar steroidal sapogenins.

Chromatographic Separation Techniques for Steroidal Sapogenins

The separation and purification of steroidal saponins and their aglycones (sapogenins) can be challenging due to their structural similarity and, in some cases, high polarity. nih.gov Conventional methods like column chromatography and preparative thin-layer chromatography (prep-TLC) are often tedious, time-consuming, and may lead to unsatisfactory results. nih.gov

Modern chromatography offers more efficient alternatives:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis and separation of sapogenins. Reversed-phase C18 columns are commonly used with mobile phases consisting of acetonitrile/water or methanol/water gradients. nih.gov For sapogenins that lack strong chromophores, detection can be achieved at low UV wavelengths (200-210 nm) or, more effectively, using a universal detector like an Evaporative Light Scattering Detector (ELSD). nih.govresearchgate.net

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby eliminating irreversible sample adsorption. nih.govmdpi.com This method offers advantages such as large sample loading capacity, high sample recovery, and shorter isolation times, making it a powerful alternative to conventional chromatography for purifying natural products like sapogenins. nih.gov

Supercritical Fluid Chromatography (SFC): Utilizing supercritical carbon dioxide as the mobile phase, SFC provides high separation efficiency and short analysis times. mdpi.com It has shown great potential in separating saponins, offering a complementary technique to standard liquid chromatography. mdpi.com

Differential Isolation of 3α- and 3β-Monohydroxy Spirostanes

A significant challenge in the purification of Epitigogenin is its separation from its 3β-epimer, Tigogenin. Epitigogenin is (25R)-5α-spirostan-3α-ol, while Tigogenin is (25R)-5α-spirostan-3β-ol. This subtle difference in the spatial orientation of the hydroxyl group at the C-3 position makes their separation difficult with standard chromatographic methods.

Specialized methods have been developed to resolve these 3α- and 3β-monohydroxy spirostane epimers. researchgate.net The successful separation often relies on exploiting the minor differences in polarity and steric hindrance between the two compounds. This typically involves meticulous optimization of chromatographic conditions, such as the choice of stationary phase and the precise composition of the mobile phase in techniques like HPLC or preparative TLC, to achieve baseline resolution. researchgate.net

Chemical Synthesis, Derivatization, and Transformation Pathways

Total and Semisynthetic Routes to Epitigogenin

Semisynthetic approaches are common for accessing Epitigogenin, often starting from related steroidal compounds like tigogenin (B51453) or tigogenone.

Tigogenone, the 3-keto precursor to tigogenin, can serve as a starting material for the synthesis of Epitigogenin, which possesses a 3α-hydroxyl group compared to tigogenin's 3β-hydroxyl group. Stereospecific reduction is crucial to achieve the desired α-configuration at the C3 position.

Historically, catalytic hydrogenation using Adams' catalyst (platinum oxide, PtO₂) in glacial acetic acid containing hydrochloric acid has been reported for the preparation of tigogenin (3β-hydroxy) from tigogenone google.com. However, achieving the 3α-hydroxy stereochemistry of Epitigogenin from tigogenone typically requires specific reducing agents. Hindered organoborane or organo-aluminium hydride reagents are known for their ability to effect stereoselective reductions of steroidal ketones, often favoring the formation of the axial alcohol (in this case, the 3α-hydroxyl group) from a steroidal 3-keto precursor google.comgoogle.com. For instance, reagents like L-Selectride (lithium tri-sec-butylborohydride) or K-Selectride (potassium tri-sec-butylborohydride) are known to provide axial alcohols from cyclic ketones, which would correspond to the 3α-hydroxy group in Epitigogenin google.com.

Table 3.1.1: Stereoselective Reduction of Tigogenone to Epitigogenin (Representative Methods)

| Starting Material | Reducing Agent/Method | Solvent | Key Stereochemical Outcome | Reference |

| Tigogenone | Hindered Organoborane (e.g., L-Selectride) | Various (e.g., THF) | Favors 3α-hydroxyl (axial) | google.comgoogle.com |

| Tigogenone | Hindered Organo-aluminium Hydride | Various | Favors 3α-hydroxyl (axial) | google.comgoogle.com |

An alternative route involves the electrooxidation of tigogenin acetate (B1210297). This method has been shown to yield 20-epitigogenin acetate as one of the products. The electrooxidation of tigogenin acetate typically occurs in an electrochemical cell, often using platinum electrodes in solvents like acetic acid, with supporting electrolytes.

Research indicates that the electrooxidation of tigogenin acetate can produce two main products: 3β-acetoxy-16β-hydroxy-23,24-dinor-5α-cholanoic acid lactone and 20-epitigogenin acetate researchgate.netresearchgate.net. The latter compound's structure has been confirmed through X-ray analysis researchgate.netresearchgate.net. While specific yields and detailed reaction conditions (e.g., exact potential, current density, electrolyte composition) are often proprietary or detailed within specific publications, this electrochemical approach offers a pathway to modified steroidal structures, including derivatives of Epitigogenin researchgate.netresearchgate.net.

Table 3.1.2: Electrooxidative Synthesis of 20-Epitigogenin Acetate from Tigogenin Acetate

| Starting Material | Reaction Type | Key Product(s) | Conditions (General) | Reference |

| Tigogenin Acetate | Electrooxidation | 20-Epitigogenin acetate | Platinum electrode, Acetic acid, Supporting electrolyte | researchgate.netresearchgate.net |

| 3β-acetoxy-16β-hydroxy-23,24-dinor-5α-cholanoic acid lactone |

Rational Design and Preparation of Epitigogenin Analogues

The synthesis of Epitigogenin analogues often involves modifying the Epitigogenin structure or its immediate precursors through standard organic transformations.

Acetylation and oxidation are common reactions used to create derivatives of steroidal compounds, including those related to Epitigogenin. Acetylation, typically performed using acetic anhydride (B1165640) or acetyl chloride in the presence of a base (like pyridine), can protect hydroxyl groups or introduce acetate functionalities. For instance, acetylation of related steroidal compounds yields mono- or diacetates, depending on the number of hydroxyl groups present researchgate.net.

Oxidation reactions can transform hydroxyl groups into ketones or aldehydes, or further oxidize them to carboxylic acids, depending on the reagent and conditions employed. For example, oxidation of a 3α-hydroxyl group (as in Epitigogenin) would yield the corresponding 3-ketone, which is tigogenone. Various oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Jones reagent (chromic acid), are commonly used for such transformations in steroidal chemistry masterorganicchemistry.com. The electrooxidation of tigogenin acetate, as mentioned earlier, also represents an oxidative transformation leading to modified steroidal structures researchgate.netresearchgate.net.

Table 3.2.1: Common Derivatization Reactions for Steroidal Hydroxyl Groups

| Reaction Type | Reagent(s) | Functional Group Transformation | Product Type | General Context/Reference |

| Acetylation | Acetic anhydride / Acetyl chloride | -OH → -OAc | Acetate esters | researchgate.netmasterorganicchemistry.com |

| Oxidation | PCC, Jones Reagent (CrO₃/H₂SO₄) | -OH → =O (Ketone) | Ketones | masterorganicchemistry.com |

| Oxidation | KMnO₄, CrO₃ | -OH → -COOH | Carboxylic acids | masterorganicchemistry.com |

| Electrooxidation | Electrochemical cell (e.g., Pt electrode) | Various oxidative transformations | Modified steroids | researchgate.netresearchgate.net |

Beyond acetylation and oxidation, Epitigogenin and its related structures can undergo a variety of other chemical transformations. These include reactions targeting different parts of the steroidal skeleton, such as ring cleavage, functional group interconversions, and the introduction of new functionalities. For example, regioselective cleavage of rings E and F in related sapogenins has been explored for the synthesis of brassinosteroid analogues researchgate.net.

The study of reaction pathways in organic chemistry is broad, encompassing rearrangements, additions, eliminations, and substitutions masterorganicchemistry.comwikipedia.orgnih.govru.nlsavemyexams.comrsc.org. While specific transformations of Epitigogenin itself beyond acetylation and oxidation may not be extensively detailed in the provided general search results, the principles of steroidal chemistry suggest that reactions targeting the spiroketal moiety, the steroid nucleus (e.g., unsaturation, epoxidation), or side-chain modifications are all potential avenues for analogue synthesis. The investigation of these pathways is critical for understanding the reactivity profile of Epitigogenin and for designing novel derivatives with altered properties.

Mechanistic Studies of Synthetic Reactions

Understanding the mechanisms of reactions involved in the synthesis and transformation of Epitigogenin is crucial for optimizing reaction conditions and predicting outcomes.

For the electrooxidative synthesis of 20-epitigogenin acetate from tigogenin acetate, tentative mechanisms have been proposed, often involving radical intermediates or electron transfer processes at the electrode surface researchgate.netresearchgate.net. The precise sequence of electron and atom transfers, as well as the role of the solvent and electrolyte, are key aspects of these mechanistic studies.

Stereoselective reductions, such as those used to convert tigogenone to Epitigogenin, typically involve the controlled delivery of a hydride ion from the reducing agent to one face of the carbonyl group. The steric bulk and electronic properties of the reducing agent, as well as the conformation of the substrate, dictate the stereochemical outcome google.comgoogle.com. For example, bulky hydride reagents often attack from the less hindered face of the molecule, leading to the formation of the thermodynamically more stable (often axial) alcohol.

General mechanistic principles, such as those governing nucleophilic attack, electrophilic addition, and radical pathways, are applicable to understanding a wide range of transformations that Epitigogenin or its analogues might undergo masterorganicchemistry.comwikipedia.orgsavemyexams.com. Theoretical chemistry research can also play a role in elucidating complex reaction mechanisms, providing insights into transition states and energy barriers researchgate.net.

Compound List:

Epitigogenin

Tigogenin

Tigogenone

Tigogenin Acetate

20-Epitigogenin acetate

3β-acetoxy-16β-hydroxy-23,24-dinor-5α-cholanoic acid lactone

Diosgenin

Yamogenin

Neotigogenin

Parigenin

Isosarsasapogenin

Parillin

Timosaponin

Xilingsaponin

Filiferin

Biosynthesis and in Vivo Metabolic Studies

Elucidation of Proposed Biosynthetic Pathways in Plant Systems

The biosynthesis of epitigogenin, a spirostanol sapogenin, is believed to follow the general pathway established for steroidal saponins in plants. This intricate process begins with the synthesis of the sterol backbone, which is subsequently modified through a series of enzymatic reactions. While the complete pathway specific to epitigogenin has not been fully elucidated in all plant species, a proposed sequence of events can be outlined based on studies of related compounds like diosgenin. mdpi.com

The initial steps involve the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then utilized to construct the 30-carbon intermediate, 2,3-oxidosqualene. The cyclization of 2,3-oxidosqualene by cycloartenol synthase is a critical branching point, leading to the formation of cycloartenol, a key precursor for plant sterols.

Subsequent modifications of cycloartenol, involving a series of enzymatic reactions, result in the formation of cholesterol. Cholesterol then serves as the direct precursor for the biosynthesis of spirostanol saponins. The transformation of cholesterol into epitigogenin involves a cascade of hydroxylation, oxidation, and glycosylation reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs). These enzymes are responsible for introducing hydroxyl groups at specific positions on the sterol nucleus and attaching sugar moieties, which are later cleaved to form the final sapogenin.

The formation of the characteristic spiroketal side chain of epitigogenin is a key step. It is proposed that a furostanol glycoside precursor is first synthesized. The subsequent enzymatic hydrolysis of the sugar moiety at the C-26 position leads to the cyclization of the side chain, forming the spirostanol structure. The stereochemistry at the C-25 position, which distinguishes epitigogenin from its epimer tigogenin (B51453), is determined during this biosynthetic process, although the precise enzymatic control of this epimerization is still under investigation.

Table 1: Key Stages in the Proposed Biosynthesis of Epitigogenin

| Stage | Key Precursors | Key Enzymes/Processes | Product |

| Isoprenoid Biosynthesis | Acetyl-CoA | MVA and MEP pathways | IPP and DMAPP |

| Sterol Backbone Formation | IPP and DMAPP | Squalene synthase, Squalene epoxidase, Cycloartenol synthase | Cycloartenol |

| Cholesterol Synthesis | Cycloartenol | Multiple enzymatic steps | Cholesterol |

| Furostanol Glycoside Formation | Cholesterol | CYP450s, UGTs | Furostanol glycoside precursor |

| Spirostanol Formation | Furostanol glycoside | Glycosidases | Epitigogenin/Tigogenin |

Investigation of Endogenous Metabolic Transformations

Once synthesized, epitigogenin and its related saponins can undergo further metabolic transformations within the plant. These processes can influence the diversity and concentration of steroidal sapogenins found in plant tissues.

Epitigogenin is the (25S)-epimer of tigogenin, which has a (25R)-configuration. The ratio of these two epimers, often referred to as iso/neo isomers, can vary between different plant species and even within different tissues of the same plant. While the exact enzymatic mechanisms controlling this epimerization in vivo are not fully understood, it is a significant area of research. The stereochemistry at the C-25 position can impact the biological activity of the saponin. The conversion between tigogenin and epitigogenin could potentially be catalyzed by specific enzymes, or it may occur non-enzymatically under certain physiological conditions within the plant cell.

The liberation of epitigogenin from its glycosidic forms (saponins) is a critical metabolic process. This hydrolysis is carried out by various glycosidases present in the plant. These enzymes specifically cleave the sugar moieties attached to the sapogenin core. A key hydrolytic event is the conversion of furostanol saponins to spirostanol saponins. mdpi.com The enzymatic removal of the glucose unit at the C-26 position of a furostanol glycoside precursor triggers the spontaneous cyclization to form the thermodynamically more stable spirostanol ring system, yielding either tigogenin or epitigogenin. The specificity of the glycosidases involved can determine the type and amount of sapogenin produced.

Table 2: Hydrolytic Conversion of Furostanol Saponin to Spirostanol Sapogenin

| Precursor | Enzyme | Product |

| Furostanol Glycoside (with glucose at C-26) | β-glucosidase | Epitigogenin/Tigogenin + Glucose |

Microbial Biotransformation for Enhanced Steroid Production

Microbial biotransformation has emerged as a promising and environmentally friendly alternative to traditional chemical methods for the production of valuable steroid compounds. mdpi.com Microorganisms possess a diverse array of enzymes that can catalyze specific modifications of steroid molecules with high regio- and stereoselectivity.

The biotransformation of steroidal saponins, including those that can yield epitigogenin, often involves the use of fungi and bacteria. These microorganisms can be employed to hydrolyze the sugar chains from saponin extracts, leading to the efficient release of the aglycone. nih.govbvsalud.org This process is advantageous as it avoids the harsh acidic conditions of chemical hydrolysis, which can lead to the formation of undesirable byproducts.

Furthermore, microorganisms can be utilized to perform other valuable transformations, such as hydroxylations at specific positions on the steroid nucleus, which can be difficult to achieve through chemical synthesis. While specific microbial strains that selectively convert tigogenin to epitigogenin have not been extensively reported, the potential for discovering or engineering microorganisms for this purpose is an active area of research. The use of microbial fermentation to process plant-derived saponins offers a sustainable and efficient route for the production of epitigogenin and other important steroidal drug precursors. mdpi.com

Table 3: Examples of Microbial Genera Used in Steroid Biotransformation

| Microbial Genus | Type of Transformation | Reference |

| Aspergillus | Hydrolysis of glycosidic bonds | mdpi.com |

| Fusarium | Hydroxylation | mdpi.com |

| Bacillus | Hydrolysis of glycosidic bonds | mdpi.com |

| Penicillium | Hydroxylation, side-chain cleavage | |

| Streptomyces | Hydroxylation, oxidation |

Unfortunately, no information regarding the chemical compound "Epitigogenin" was found in the provided search results. Therefore, it is not possible to generate an article focusing on its preclinical investigation of potential biological activities as per your outline and requirements. The search queries did not yield any relevant data specific to Epitigogenin.

Preclinical Investigation of Potential Biological Activities

Broad Spectrum Biological Activity Screening

The broad spectrum biological activity screening of Epitigogenin aims to identify its potential therapeutic applications by examining its effects across various biological systems and pathways. Current preclinical research points towards several promising areas of activity.

Potential Anti-inflammatory Research

Epitigogenin has demonstrated potential in modulating inflammatory responses. Preclinical studies indicate that the compound possesses the capacity to inhibit pro-inflammatory cytokines ontosight.ai. Cytokines are signaling molecules that play a critical role in initiating and perpetuating inflammation. By inhibiting these mediators, Epitigogenin may offer a mechanism for dampening excessive or chronic inflammatory processes.

Table 1: Summary of Epitigogenin's Potential Anti-inflammatory Activity

| Biological Activity | Observed Effect | Source |

| Anti-inflammatory Potential | Inhibition of pro-inflammatory cytokines | ontosight.ai |

Further detailed research, including specific experimental models and quantitative data on cytokine inhibition, is required to fully elucidate the scope and mechanisms of Epitigogenin's anti-inflammatory properties.

Investigations into Potential Anticancer Activities

Epitigogenin has also shown promise in preclinical investigations related to cancer. Research findings suggest that Epitigogenin can induce apoptosis, a process of programmed cell death, in cancer cells ontosight.ai. Apoptosis is a crucial mechanism for eliminating damaged or unwanted cells, and its induction is a common strategy in cancer therapy to eliminate malignant cells without causing harm to healthy tissues.

Table 2: Summary of Epitigogenin's Potential Anticancer Activity

| Biological Activity | Observed Effect | Source |

| Anticancer Potential | Induction of apoptosis in cancer cells | ontosight.ai |

While the induction of apoptosis is a significant finding, detailed studies identifying specific cancer cell lines, the pathways involved in apoptosis induction by Epitigogenin, and quantitative measures of its efficacy (e.g., IC50 values) are areas for continued investigation.

Immunomodulatory Research

Epitigogenin exhibits potential biological activities that may extend to immunomodulatory effects. Although specific preclinical data detailing Epitigogenin's direct impact on immune cell function or immune system modulation are not extensively detailed in the provided snippets, its general biological profile suggests avenues for such research ontosight.ai. The compound's ability to influence cellular processes, as suggested by its anti-inflammatory and anticancer potential, could translate to roles in regulating immune responses.

Table 3: Summary of Epitigogenin's Potential Immunomodulatory Activity

| Biological Activity | Observed Effect | Source |

| Immunomodulatory Potential | Potential modulation of immune responses | ontosight.ai |

Further research is necessary to identify specific immune pathways, cells, or mediators that Epitigogenin might influence, thereby clarifying its immunomodulatory profile.

Exploration of Other Identified Biological Targets and Pathways

Beyond its potential anti-inflammatory and anticancer actions, Epitigogenin has also been noted for its potential antiviral effects. Preclinical research indicates that Epitigogenin can inhibit viral replication ontosight.ai. This suggests that the compound may interfere with the life cycle of viruses, offering a potential avenue for antiviral therapeutic development.

Table 4: Summary of Epitigogenin's Other Identified Biological Targets

| Biological Activity | Observed Effect | Source |

| Antiviral Potential | Inhibition of viral replication | ontosight.ai |

The specific viruses or mechanisms by which Epitigogenin inhibits replication are subjects for more in-depth scientific exploration.

Compound List:

Epitigogenin

Spirostanols (class of compounds)

Tigogenin (B51453) (mentioned in context of impurities/related compounds)

Sarsasapogenin (B1680783) (Epitigogenin listed as an impurity)

Mechanistic Elucidation of Biological Actions

Identification of Molecular and Cellular Targets

There is currently no published research identifying the specific molecular or cellular targets of Epitigogenin.

Analysis of Intracellular Signaling Pathway Modulation

Information regarding the modulation of any intracellular signaling pathways by Epitigogenin is not available.

Regulation of Gene Expression Profiles and Protein Levels

There are no studies detailing the effects of Epitigogenin on gene expression profiles or protein levels.

Structure Activity Relationship Sar Investigations of Epitigogenin and Its Analogues

Correlation of Stereochemical Features with Observed Biological Responses

The impact of isomerism, particularly at specific chiral centers like the C-3 position, can profoundly influence a compound's biological activity. For a molecule like Epitigogenin, which is understood to be a steroidal sapogenin derivative, the presence of multiple chiral centers means that various stereoisomers, including epimers, are possible. These isomers may interact differently with biological targets, leading to distinct biological responses. For instance, one stereoisomer might be highly potent and selective, while another could be inactive or even possess undesirable side effects nih.govbiomedgrid.comslideshare.netmdpi.com.

While research has identified related compounds such as tigogenin (B51453) and its epimers, including 3-epi-tigogenin and 20-epitigogenin acetate (B1210297), in natural extracts or through synthetic routes researchgate.netresearchgate.net, specific comparative SAR studies detailing the biological activities of Epitigogenin versus its 3-epi or other stereoisomeric forms were not found in the reviewed literature. Therefore, the precise influence of C-3 epimerization or other stereochemical variations on Epitigogenin's activity remains an area requiring further investigation.

Influence of Peripheral Substituents and Structural Modifications on Biological Response

Structural modifications, such as altering peripheral substituents or modifying functional groups, are fundamental to SAR studies. By systematically changing parts of a molecule and evaluating the resulting biological activity, researchers can identify critical structural elements responsible for activity (pharmacophores) and optimize the molecule's properties. For example, modifying a hydroxyl group, adding an alkyl chain, or changing the polarity of a substituent can significantly impact a compound's binding to its target, its solubility, and its metabolic stability gardp.orgyoutube.comwikipedia.orgscribd.com.

However, specific research findings detailing the synthesis of Epitigogenin analogues with modified peripheral substituents and the subsequent evaluation of their biological responses were not identified within the scope of this review. Such studies would be essential for mapping the SAR landscape of Epitigogenin and guiding the design of more potent or selective derivatives.

Computational Approaches and Rational Design Principles for Bioactive Analogues

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, are invaluable tools in modern SAR investigations. These techniques allow researchers to predict biological activity based on molecular structure, identify key binding interactions, and rationally design new compounds with improved properties scribd.comoncodesign-services.commdpi.comnih.govmdpi.comdovepress.com. QSAR models, for instance, can establish mathematical relationships between physicochemical properties and biological activity, enabling the virtual screening of compound libraries or the optimization of lead compounds.

Despite the widespread application of computational approaches in drug discovery, specific computational SAR studies or rational design principles focused on Epitigogenin or its analogues were not identified in the reviewed literature. The application of these advanced techniques could provide significant insights into Epitigogenin's mechanism of action and facilitate the development of novel bioactive derivatives.

Related Compounds Identified in Literature

Advanced Analytical and Spectroscopic Characterization in Academic Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for the isolation of Epitigogenin from natural sources and for the assessment of its purity. nih.gov Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods for separating closely related steroidal sapogenins, including epimers. nih.gov The separation is based on differential partitioning of the compounds between a stationary phase (e.g., silica gel) and a mobile phase. usgs.gov A pure sample of Epitigogenin would be expected to show a single, well-defined peak in an HPLC chromatogram or a single spot in a TLC analysis under various solvent systems. However, specific retention times, Rƒ values, and optimized solvent systems for the separation and purity assessment of Epitigogenin are not documented in the available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules like Epitigogenin. nih.govnih.gov A complete assignment of all proton (¹H) and carbon (¹³C) signals is required to confirm its constitution and relative stereochemistry. This is achieved through a suite of 1D and 2D NMR experiments.

While general ¹H NMR chemical shift ranges are known for protons in different chemical environments, the specific chemical shifts (δ) and coupling constants (J) for each proton in the Epitigogenin structure have not been found in published literature. oregonstate.educompoundchem.comlibretexts.orglibretexts.org Such data would be presented in a detailed table, assigning a specific resonance to every hydrogen atom in the molecule.

Carbon-13 NMR Spectroscopy for Sapogenin Structure

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. hmdb.canp-mrd.orgudel.edu Each unique carbon atom in the Epitigogenin structure would produce a distinct signal in the ¹³C NMR spectrum. udel.edu The chemical shifts of these signals are highly sensitive to the local electronic environment and stereochemistry. For steroidal sapogenins, the chemical shifts of carbons in the spiroketal side chain (rings E and F), particularly C-22, C-25, and C-26, are diagnostic for the configuration at these centers. researchgate.net Specific ¹³C NMR spectral data for Epitigogenin, which would allow for a detailed structural discussion and comparison with its epimer, Tigogenin (B51453), is not available in scientific databases. usgs.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the exact molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns. wikipedia.org For Epitigogenin (C₂₇H₄₄O₃), the expected molecular weight is 416.64 g/mol . A high-resolution mass spectrum would confirm this value with high precision.

The fragmentation of steroidal sapogenins upon ionization in the mass spectrometer often involves characteristic cleavage of the spiroketal side chain, providing valuable structural information. core.ac.ukmiamioh.edu However, a documented mass spectrum or a detailed analysis of the fragmentation pattern specific to Epitigogenin could not be located.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation at specific frequencies corresponding to bond vibrations. eajournals.orgeajournals.org As a steroidal sapogenin, Epitigogenin's IR spectrum would be expected to show characteristic absorption bands for:

O-H stretching from the hydroxyl group (typically a broad band around 3300-3500 cm⁻¹).

C-H stretching from the steroid backbone (around 2850-3000 cm⁻¹). eajournals.org

C-O stretching from the hydroxyl and ether linkages in the spiroketal system (in the 1000-1200 cm⁻¹ region). nih.gov

Additionally, the fingerprint region below 1500 cm⁻¹ would show a complex pattern of absorptions that are characteristic of the molecule as a whole. eajournals.org Specific IR absorption data for Epitigogenin is not available. acs.org

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, providing precise information on bond lengths, bond angles, and absolute stereochemistry. nih.govlibretexts.orgmemtein.comyoutube.comyoutube.com A successful crystallographic analysis of Epitigogenin would unambiguously confirm its connectivity and the spatial arrangement of all its atoms, definitively establishing its configuration relative to Tigogenin. This technique is considered the "gold standard" for structural proof. nih.gov A search of crystallographic databases did not yield any results for the crystal structure of Epitigogenin.

Emerging Research Areas and Future Perspectives

Exploration of Novel Bioactivities and Therapeutic Applications

Research into Epitigogenin and its structural analogs, such as epi-tigogenin and epi-neotigogenin, is uncovering potential therapeutic avenues. These compounds, belonging to the class of steroidal sapogenins, are being explored for various biological activities, building upon the known properties of related phytosteroids.

Anti-cancer Potential: Steroidal sapogenins, including those found in plants like Cordyline cannifolia researchgate.netscispace.comresearchgate.net, are being investigated for their anti-tumor activities. Studies on related compounds suggest that steroidal structures can interact with intracellular receptors, making them candidates for novel cancer drug development mdpi.com.

Neuroprotective and Cognitive Support: While not directly quantified for Epitigogenin, research on other steroidal sapogenins, such as diosgenin, has indicated potential benefits in treating cognitive dysfunction google.com. This suggests a broader area of exploration for Epitigogenin's neurological effects.

Anti-inflammatory and Antioxidant Properties: Phytosteroids, in general, have demonstrated anti-inflammatory and antioxidant activities researchgate.net. Given Epitigogenin's classification as a phytosteroid, these properties represent emerging areas for investigation.

| Compound / Related Class | Source/Context | Investigated Bioactivity/Therapeutic Area | Citation(s) |

| Epitigogenin / Epi-Tigogenin | Cordyline cannifolia leaves | Steroidal sapogenin; emerging research area for bioactivities | researchgate.netscispace.comresearchgate.net |

| Tigogenin (B51453) | Costus igneus rhizome; Agave sisalana | Steroidal sapogenin; precursor in synthesis | researchgate.netresearchgate.net |

| Diosgenin | Costus igneus rhizome; Agave sisalana | Steroidal sapogenin; potential for cognitive dysfunction treatment | google.comresearchgate.netresearchgate.net |

| Related Phytosteroids | General plant-derived compounds | Chemopreventive, anti-inflammatory, antioxidant, antidiabetic, antiatherosclerotic | researchgate.net |

| Steroidal Sapogenins (General) | Various plant sources | Potential as new cancer drugs due to lipophilic nature and intracellular receptor interaction | mdpi.com |

Development of Sustainable and Scalable Production Methods

The synthesis and isolation of Epitigogenin and its derivatives are areas where sustainable and scalable methods are being explored. Traditional methods like isolation from plant sources can be labor-intensive and yield-limited.

Electrochemical Synthesis: Electrochemical methods have emerged as a sustainable and scalable strategy for synthesizing complex organic molecules, including steroidal compounds. The electrooxidation of tigogenin acetate (B1210297), for instance, has been used to produce 20-epitigogenin acetate, highlighting the potential of electrochemistry in steroid synthesis researchgate.netresearchgate.net.

Catalytic Hydrogenation: Established chemical routes, such as catalytic hydrogenation, have been employed for the preparation of Epitigogenin from precursors like tigogenone. Ongoing research aims to optimize these processes for efficiency and sustainability google.comgoogle.com.

Microbial Transformation: Microbial bioconversion is recognized as an environmentally friendly approach for producing steroids on an industrial scale. This method offers potential for sustainable production of various steroids, which could be applied to Epitigogenin mdpi.com.

| Method | Description/Application | Scalability/Sustainability Aspect | Citation(s) |

| Electrochemical Synthesis | Electrooxidation of tigogenin acetate to 20-epitigogenin acetate | Sustainable and scalable strategy | researchgate.netresearchgate.net |

| Catalytic Hydrogenation | Preparation of epitigogenin from tigogenone | Established method, potential for optimization towards green chemistry | google.comgoogle.com |

| Microbial Transformation | General method for steroid production | Environmentally friendly, potential for industrial scale | mdpi.com |

Integration with Modern Omics Technologies for Comprehensive Understanding

The application of modern omics technologies is crucial for a comprehensive understanding of Epitigogenin's biological roles and its presence in complex biological matrices.

Metabolomics: Metabolomic studies, employing techniques such as Nuclear Magnetic Resonance (NMR), have been instrumental in identifying and quantifying metabolites in plant extracts. For example, metabolomic analysis has identified compounds like 3-epi-tigogenin (a close analog of Epitigogenin) in Costus igneus researchgate.net. This approach helps in characterizing the biochemical profile of natural sources containing such compounds.

Transcriptomics and Epigenomics: The integration of transcriptomics (studying gene expression) with epigenomics (studying changes in gene expression not caused by changes in the DNA sequence) provides deeper insights into cellular responses and regulatory mechanisms. While direct studies on Epitigogenin are nascent, these integrated approaches are vital for understanding how compounds like Epitigogenin might modulate cellular pathways nih.govnih.govnih.gov.

| Omics Technology | Application/Relevance to Bioactive Compounds | Specific Example (if available for Epitigogenin) | Citation(s) |

| Metabolomics | Identification and quantification of metabolites, understanding metabolic pathways in biological systems | Identified 3-epi-tigogenin in Costus igneus via NMR-based metabolomic study | researchgate.net |

| Transcriptomics | Quantifying gene expression, understanding cellular responses to stimuli | Integration with epigenomics for elucidating gene regulation and cellular pathways | nih.govnih.govnih.gov |

| Epigenomics | Studying epigenetic modifications that control genomic expression | Integration with transcriptomics to validate proposed epigenetic effects and understand regulation | nih.govnih.govnih.gov |

Advanced In Vitro to In Vivo Extrapolation (IVIVE) Models for Predictive Research

In vitro to in vivo extrapolation (IVIVE) is a critical methodology for translating findings from laboratory experiments to predictions applicable to living organisms. This is particularly important in toxicology and drug development to reduce reliance on animal testing and improve the predictive accuracy of safety and efficacy assessments.

Pharmacokinetic Modeling: IVIVE often employs pharmacokinetic (PK) and physiologically based pharmacokinetic (PBPK) models. These models help in quantifying the absorption, distribution, metabolism, and excretion (ADME) of a compound, allowing researchers to predict how a substance administered in vitro might behave in vivo youtube.comwikipedia.orgfrontiersin.org.

Next-Generation Risk Assessment: IVIVE is a cornerstone of next-generation risk assessment strategies, aiming to replace, reduce, and refine animal testing. Tools and workflows, such as those available in the Integrated Chemical Environment (ICE), are being developed to facilitate these complex extrapolations by integrating in vitro data with predictive models nih.gov.

Enhanced In Vitro Systems: The development of more complex in vitro systems, such as organ-on-a-chip technologies, aims to better recapitulate the cellular interactions and tissue environments found in vivo, thereby improving the reliability of IVIVE wikipedia.orgfrontiersin.org.

| Model/Tool | Purpose | Key Features | Citation(s) |

| Physiologically Based Pharmacokinetic (PBPK) Models | Translating in vitro data to predict in vivo pharmacokinetic behavior and exposure levels | Quantitative modeling of ADME, integration of biological and chemical data | wikipedia.orgfrontiersin.org |

| Integrated Chemical Environment (ICE) | Workflow for conducting IVIVE analyses | Allows data upload, comparison of in vitro and in vivo data, and predictive modeling | nih.gov |

| Organ-on-a-Chip Systems | Mimicking in vivo tissue and cellular environments for more accurate in vitro testing | Recapitulates cell-cell interactions, enhancing the relevance of in vitro data for IVIVE | wikipedia.orgfrontiersin.org |

| In Vitro to In Vivo Extrapolation (IVIVE) | Qualitative or quantitative transposition of experimental results from in vitro to in vivo prediction | Essential for toxicology and risk assessment, reducing animal testing, improving predictive accuracy | youtube.comwikipedia.orgfrontiersin.orgnih.govrsc.org |

Compound List:

Epitigogenin

Epi-Tigogenin

Epi-Neotigogenin

Tigogenin

Diosgenin

Tigogenone

Phytosteroids

Steroidal Sapogenins

Q & A

Q. What are the best practices for reporting negative or inconclusive results in Epitigogenin research?

- Methodological Answer :

- FAIR Data Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable.

- Preprints : Share findings on bioRxiv to avoid publication bias.

- Transparency : Disclose limitations (e.g., "No effect observed at tested doses due to potential off-target interactions") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.